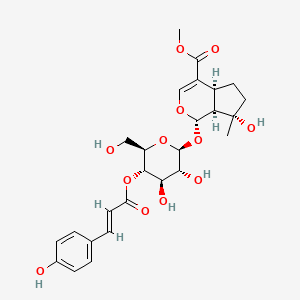

4'-O-trans-p-Coumaroylmussaenoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXYXJRRAKWIL-KPFFXFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of the iridoid glycoside, 4'-O-trans-p-Coumaroylmussaenoside. While direct and extensive research on this specific compound is limited, this document synthesizes available information on its known botanical origins and provides a framework for its isolation and characterization based on established methodologies for structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery and drug development.

Quantitative Analysis of this compound in Natural Sources

To date, quantitative data for this compound remains scarce in publicly accessible literature. However, analysis of related compounds within the same plant species can provide valuable insights into potential yields and inform extraction strategies. The following table summarizes the known botanical source for a closely related compound, Mussaenoside, which provides the core structural framework for the titled compound.

| Plant Source | Plant Part | Compound | Yield/Concentration | Reference |

| Mussaenda pubescens | Stems and leaves | Mussaenoside | Not specified | [1] |

Note: The addition of a 4'-O-trans-p-Coumaroyl group to Mussaenoside would significantly alter its polarity and spectroscopic characteristics, necessitating tailored isolation and analytical protocols.

Experimental Protocols for Isolation and Characterization

The following section outlines a generalized experimental workflow for the extraction, isolation, and characterization of this compound from a plant matrix. This protocol is adapted from established methods for iridoid glycosides and their acylated derivatives.

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., stems and leaves of Mussaenda species) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Preliminary Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to remove non-polar and moderately polar constituents. The target compound, being a glycoside, is expected to remain in the aqueous phase.

-

Solid-Phase Extraction (SPE): Subject the aqueous fraction to SPE on a C18 cartridge to further remove highly polar impurities and concentrate the glycosidic fraction. Elute with a stepwise gradient of methanol in water.

Chromatographic Purification

-

Column Chromatography: Fractionate the enriched glycosidic fraction using open column chromatography on a suitable stationary phase, such as Diaion HP-20 or Sephadex LH-20, eluting with a gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the target compound using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) (ACN) in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape. Monitor the elution profile using a UV detector, as the p-coumaroyl moiety exhibits strong UV absorbance.

Structure Elucidation

-

Spectroscopic Analysis: Elucidate the structure of the purified compound using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information available regarding the signaling pathways modulated by this compound. However, many iridoid glycosides and p-coumaric acid derivatives are known to possess anti-inflammatory, antioxidant, and neuroprotective properties. Future research could explore the effects of this compound on pathways such as NF-κB, MAPK, and Nrf2 signaling.

The logical relationship for the discovery and validation of this compound's bioactivity can be visualized as follows:

Caption: Logical workflow for bioactivity screening and validation.

References

Spectroscopic Data of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside. The information presented herein is essential for the identification, characterization, and quality control of this natural product. The data is compiled from spectroscopic analysis of the core structures, mussaenoside (B205798) and trans-p-coumaric acid, and is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided, along with a visual workflow diagram.

Chemical Structure

This compound consists of a mussaenoside core, which is an iridoid glycoside, acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety.

Molecular Formula: C₂₆H₃₂O₁₂[1]

Molecular Weight: 536.53 g/mol [1]

IUPAC Name: Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-[[4-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-7-methyl-, methyl ester, (1S,4aS,7S,7aS)-[1]

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for this compound. These values are based on the analysis of its constituent parts and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Expected Ranges in ppm)

| Position | Mussaenoside Moiety | p-Coumaroyl Moiety | Glucose Moiety |

| 1 | ~5.0-5.2 (d) | ~4.5-4.7 (d) | |

| 3 | ~5.8-6.0 (br s) | ~3.2-3.5 (m) | |

| 4 | ~4.8-5.0 (t) | ||

| 5 | ~2.5-2.7 (m) | ~3.4-3.6 (m) | |

| 6 | ~1.8-2.0 (m), ~2.1-2.3 (m) | ~3.6-3.8 (m) | |

| 7 | |||

| 8 | ~1.5-1.7 (s) | ||

| 9 | ~2.8-3.0 (m) | ||

| 10 | ~4.1-4.3 (d), ~4.3-4.5 (d) | ||

| 11 | ~3.7 (s) | ||

| 2', 6' | ~7.4-7.6 (d) | ||

| 3', 5' | ~6.8-7.0 (d) | ||

| 7' (α) | ~6.3-6.5 (d) | ||

| 8' (β) | ~7.6-7.8 (d) | ||

| 1'' | ~4.5-4.7 (d) | ||

| 2'' | ~3.2-3.5 (m) | ||

| 3'' | ~3.4-3.6 (m) | ||

| 4'' | ~4.8-5.0 (t) | ||

| 5'' | ~3.6-3.8 (m) | ||

| 6'' | ~3.7-3.9 (m), ~3.9-4.1 (m) |

Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm relative to TMS. Coupling constants (J) are in Hz.

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges in ppm)

| Position | Mussaenoside Moiety | p-Coumaroyl Moiety | Glucose Moiety |

| 1 | ~95-98 | ~100-103 | |

| 3 | ~140-143 | ||

| 4 | ~110-113 | ||

| 5 | ~40-43 | ||

| 6 | ~25-28 | ||

| 7 | ~80-83 | ||

| 8 | ~20-23 | ||

| 9 | ~45-48 | ||

| 10 | ~60-63 | ||

| 11 (COOCH₃) | ~170-173 | ||

| 11 (OCH₃) | ~51-54 | ||

| 1' | ~126-129 | ||

| 2', 6' | ~130-133 | ||

| 3', 5' | ~115-118 | ||

| 4' | ~160-163 | ||

| 7' (α) | ~114-117 | ||

| 8' (β) | ~145-148 | ||

| 9' (C=O) | ~167-170 | ||

| 1'' | ~98-101 | ||

| 2'' | ~73-76 | ||

| 3'' | ~74-77 | ||

| 4'' | ~70-73 | ||

| 5'' | ~75-78 | ||

| 6'' | ~63-66 |

Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) Data

| Ion | Formula | Calculated m/z | Description |

| [M+Na]⁺ | C₂₆H₃₂O₁₂Na | 559.1735 | Sodium Adduct |

| [M-H]⁻ | C₂₆H₃₁O₁₁ | 535.1765 | Deprotonated Molecule |

| [M-p-coumaroyl]⁻ | C₁₇H₂₅O₉ | 389.1499 | Loss of the p-coumaroyl group |

| [p-coumaric acid-H]⁻ | C₉H₇O₃ | 163.0395 | p-Coumaric acid fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2 s

-

-

2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm proton-proton and proton-carbon correlations for unambiguous structure elucidation.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

LC-MS Analysis (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Positive and negative.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-120 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Cone Voltage: 20-40 V.

-

-

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 559.1735 in positive mode or 535.1765 in negative mode) and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Workflow Diagram

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biosynthesis of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-trans-p-Coumaroylmussaenoside is a complex iridoid glucoside that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for studying the key enzymes involved, and a summary of available quantitative data.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the iridoid scaffold, followed by a series of modifications including hydroxylation, glycosylation, and a final acylation step. The pathway can be divided into three main stages:

-

Formation of the Iridoid Skeleton: This stage follows the well-established methylerythritol phosphate (B84403) (MEP) pathway to produce the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is then converted through a series of enzymatic reactions to the core iridoid structure.

-

Formation of Mussaenosidic Acid: A key intermediate, 8-epi-deoxyloganic acid, undergoes hydroxylation to form mussaenosidic acid.

-

Acylation to form this compound: The final step involves the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 4'-hydroxyl group of the glucose moiety of mussaenoside (B205798).

The proposed biosynthetic pathway is depicted below:

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes known kinetic parameters for key enzymes in or related to the iridoid biosynthetic pathway. It is important to note that specific data for the enzymes in the this compound pathway are limited, and the values presented here are from homologous systems and should be considered as indicative.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference |

| Iridoid Synthase (ISY) | 8-Oxogeranial | 25.3 ± 2.1 | 0.18 ± 0.01 | Catharanthus roseus | [1] |

| Iridoid Synthase (OeISY) | 8-Oxogeranial | 14.8 ± 3.5 | 0.23 ± 0.01 | Olea europaea | [1] |

| 4-Coumaroyl-CoA Ligase (4CL) | p-Coumaric acid | 10 - 200 | Not reported | Various plants | [Generic] |

| BAHD Acyltransferase (example) | Anthocyanidin 3-rhamnosylglucoside-5-glucoside | 150 | Not reported | Iris ensata | [2] |

| BAHD Acyltransferase (example) | p-Coumaroyl-CoA | 30 | Not reported | Iris ensata | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of a target biosynthetic enzyme (e.g., Iridoid Synthase or a candidate BAHD acyltransferase) in Escherichia coli and its subsequent purification.[3][4][5]

a. Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the target gene from cDNA using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine (6xHis) tag.

-

Verify the construct by Sanger sequencing.

b. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer without lysozyme (B549824) and PMSF).

-

Wash the column with several column volumes of wash buffer.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

Caption: Workflow for heterologous expression and purification of enzymes.

Enzyme Kinetic Assays

a. Iridoid Synthase (ISY) Assay: [1][6] This assay measures the consumption of NADPH, a co-substrate for ISY, spectrophotometrically.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM MOPS buffer (pH 7.0)

-

100 mM NaCl

-

200 µM NADPH

-

Varying concentrations of the substrate, 8-oxogeranial (dissolved in a minimal amount of an organic solvent like THF).

-

-

Enzyme Addition: Add a known amount of purified ISY to the reaction mixture.

-

Reaction Monitoring: Initiate the reaction by adding the substrate. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

b. BAHD Acyltransferase Assay: This assay can be monitored by HPLC to detect the formation of the acylated product.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

Varying concentrations of mussaenoside (acceptor substrate).

-

Varying concentrations of p-coumaroyl-CoA (acyl donor).

-

-

Enzyme Addition: Add a known amount of the purified candidate BAHD acyltransferase.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or acidified methanol.

-

Product Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.

-

Data Analysis: Determine the kinetic parameters by measuring the initial rates of product formation at different substrate concentrations and fitting the data to the appropriate kinetic model for a two-substrate reaction.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of the genes involved in the biosynthetic pathway in different plant tissues or under various conditions.[7][8][9]

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the plant tissue of interest using a suitable RNA extraction kit or the TRIzol method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qRT-PCR:

-

Design gene-specific primers for the target biosynthetic genes and a suitable reference gene (e.g., actin or ubiquitin).

-

Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers.

-

Perform the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

-

Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Caption: Workflow for qRT-PCR analysis of gene expression.

Conclusion

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps. While the early stages of iridoid biosynthesis are relatively well-understood, the later steps, particularly the final acylation, require further investigation to identify and characterize the specific enzymes involved. The protocols and data presented in this guide provide a solid foundation for researchers to functionally characterize the candidate genes and enzymes in this pathway. A thorough understanding of the biosynthesis of this and other valuable iridoid glucosides will be instrumental in developing strategies for their sustainable production.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of anthocyanin p-coumaroyltransferase in flowers of Iris ensata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. Transcriptome Analysis Reveals Putative Genes Involved in Iridoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Preliminary Biological Activities of trans-Tiliroside

Disclaimer: Initial searches for the biological activity of 4'-O-trans-p-Coumaroylmussaenoside yielded no publicly available scientific literature. Consequently, this guide focuses on the closely related and well-researched compound, trans-tiliroside , to provide a comprehensive overview of its preliminary biological activities for researchers, scientists, and drug development professionals.

trans-Tiliroside, a glycosidic flavonoid, has demonstrated a range of promising pharmacological effects in preclinical studies. This document provides a detailed summary of its reported biological activities, the experimental protocols used for their determination, and the potential signaling pathways involved.

Quantitative Summary of Biological Activities

The following tables summarize the key quantitative data on the biological activities of trans-tiliroside.

Table 1: Anti-Diabetic and Anti-Obesity Activities

| Activity | Model | Key Findings | Reference |

| Anti-Diabetic | Insulin-resistant HepG2 cells | EC₅₀ for glucose consumption: 0.155 µM | [1][2] |

| Alloxan-induced diabetic mice | Significant decrease in fasting serum glucose at 0.4, 0.8, and 1.6 mg/kg/day for 15 days. | [3] | |

| Streptozotocin-induced diabetic rats | Significant decrease in blood glucose at 1.2 and 0.3 mg/kg for 10 weeks. | [3] | |

| Anti-Hyperlipidemic | Alloxan-induced diabetic mice | Significant decrease in triglycerides and total cholesterol at 0.4, 0.8, and 1.6 mg/kg/day for 15 days. | [3] |

| Streptozotocin-induced diabetic rats | Decreased total cholesterol, LDL-C, and triglycerides; increased HDL-C. | [3] | |

| Anti-Obesity | Mice | Inhibition of body weight and visceral fat gain at 10 mg/kg/day. | [4] |

| α-Glucosidase Inhibition | In vitro assay | Slight inhibitory activity. | [5] |

| Albumin Glycation Inhibition | In vitro (BSA assay) | IC₅₀ (glucose-induced): 113.6 µM; IC₅₀ (fructose-induced): 71.03 µM; IC₅₀ (ribose-induced): 95.73 µM. | [5] |

Table 2: Antioxidant and Anti-inflammatory Activities

| Activity | Assay | Key Findings | Reference |

| Antioxidant | DPPH radical scavenging | IC₅₀: 6 µM | [6] |

| Superoxide (B77818) radical scavenging | IC₅₀: 21.3 µM | [6] | |

| Enzymatic lipid peroxidation inhibition | IC₅₀: 12.6 µM | [6] | |

| Non-enzymatic lipid peroxidation inhibition | IC₅₀: 28 µM | [6] | |

| In vivo (diabetic rats) | Increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels. | [3] | |

| Anti-inflammatory | Mouse paw edema (Phospholipase A₂) | ED₅₀: 35.6 mg/kg | [6] |

| Mouse ear inflammation (TPA-induced) | ED₅₀: 357 µ g/ear | [6] |

Table 3: Enzyme Inhibitory Activities

| Activity | Enzyme | Key Findings | Reference |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | IC₅₀: 23.5 µM | [7] |

| Tyrosinase Inhibition | Mushroom Tyrosinase (Monophenolase) | Kᵢ: 0.052 mM (Competitive inhibitor) | [8] |

| Mushroom Tyrosinase (Diphenolase) | Kᵢ: 0.26 mM (Competitive inhibitor) | [8] | |

| B16 Mouse Melanoma Cells | 34.5% inhibition of intracellular tyrosinase activity at 0.168 mM. | [8] | |

| B16 Mouse Melanoma Cells | 54.1% inhibition of melanin (B1238610) production at 0.168 mM. | [8] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anti-Diabetic Activity: Glucose Consumption in Insulin-Resistant HepG2 Cells

-

Cell Culture and Induction of Insulin (B600854) Resistance: Human hepatoma (HepG2) cells are cultured in a suitable medium. To induce insulin resistance, cells are incubated with a high concentration of insulin (e.g., 1 x 10⁻⁶ mol/L) for 24 hours.

-

Treatment: The insulin-resistant HepG2 cells are then treated with varying concentrations of trans-tiliroside for a specified period (e.g., 24 hours). A positive control, such as metformin, is used for comparison.

-

Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose assay kit.

-

Calculation: The enhancement of glucose consumption is calculated as the percentage increase in glucose uptake in the treated group compared to the untreated insulin-resistant model group. The EC₅₀ value is determined from the dose-response curve.[9]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at a specific wavelength.

-

Procedure:

-

The reaction is typically carried out in a 100 mM sodium phosphate (B84403) buffer (pH 8.0).

-

The AChE enzyme preparation is pre-incubated with various concentrations of trans-tiliroside for a set time (e.g., 30 minutes) at 25°C.

-

DTNB is added to the mixture.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

The absorbance is monitored spectrophotometrically to determine the rate of the reaction.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of trans-tiliroside, and the IC₅₀ value is determined.[7][10]

Tyrosinase Inhibition Assay

-

Enzyme and Substrates: Mushroom tyrosinase is commonly used. L-tyrosine is used as the substrate for monophenolase activity, and L-DOPA is used for diphenolase activity.

-

Assay Procedure:

-

The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase, and varying concentrations of trans-tiliroside.

-

The mixture is pre-incubated before the addition of the substrate (L-tyrosine or L-DOPA).

-

The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm).

-

-

Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Kᵢ), the assay is performed with different concentrations of both the substrate and trans-tiliroside. The data is then plotted using Lineweaver-Burk or Dixon plots.[8]

Signaling Pathways and Mechanisms of Action

The preliminary research into the biological activities of trans-tiliroside suggests the involvement of several signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Caption: Workflow for in vitro anti-diabetic activity assessment.

Caption: Proposed anti-obesity signaling pathway of trans-tiliroside.

Caption: Competitive inhibition of tyrosinase by trans-tiliroside.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of trans-tiliroside as active principle with anti-hyperglycemic, anti-hyperlipidemic and antioxidant effects from Potentilla chinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent anti-obese principle from Rosa canina: structural requirements and mode of action of trans-tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trans-Tiliroside and (+)-pinoresinol: polyphenols against albumin glycation, α-glucosidase activity and ROS formation, with in silico pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tyrosinase inhibitory effect and inhibitory mechanism of tiliroside from raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive 4'-O-trans-p-Coumaroylmussaenoside: A Technical Review of Mussaenoside and the Potential for Coumaroylated Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the discovery and origin of 4'-O-trans-p-Coumaroylmussaenoside. Following a comprehensive review of the scientific literature, it has been determined that there are no specific records detailing the isolation, characterization, or natural occurrence of a compound with this exact name.

This document will, therefore, focus on the core molecule, Mussaenoside , providing a detailed overview of its discovery, natural sources, and the general experimental protocols used for the isolation and structural elucidation of this and related iridoid glycosides. Furthermore, we will explore the scientific basis for the potential existence of coumaroylated derivatives of Mussaenoside, drawing parallels with other known acylated iridoid glycosides.

Mussaenoside: Discovery and Natural Origin

Mussaenoside is a naturally occurring iridoid glycoside that has been identified as a chemical constituent of various plant species belonging to the genus Mussaenda (family Rubiaceae).[1][2][3] This genus comprises around 160 species, which are predominantly found in the tropical and subtropical regions of Africa and Asia.[3]

The initial discovery and isolation of Mussaenoside were part of broader phytochemical investigations into the chemical composition of Mussaenda species. These plants have a history of use in traditional medicine, which has prompted scientific inquiry into their bioactive compounds.[2][4] Mussaenoside, along with other iridoids, triterpenes, and flavonoids, is considered a key chemical marker of the Mussaenda genus.[2][3]

Table 1: Documented Natural Sources of Mussaenoside

| Plant Species | Family | Reference |

| Mussaenda species (general) | Rubiaceae | [1][2][3] |

The Hypothetical Structure of this compound

While not yet reported, the name "this compound" implies a specific chemical structure. It suggests the esterification of the C4 hydroxyl group of the glucose moiety of Mussaenoside with trans-p-coumaric acid. The structure of Mussaenoside itself is well-established. The logical relationship for the formation of the hypothetical compound is depicted below.

Caption: Logical pathway to the hypothetical structure of this compound.

Experimental Protocols: A General Guide for Iridoid Glycoside Isolation and Characterization

The following sections outline the general methodologies that would be employed for the discovery and structural elucidation of a novel compound like this compound, based on established protocols for similar natural products.[5][6][7][8][9]

Extraction and Isolation Workflow

The isolation of iridoid glycosides from plant material typically involves a multi-step process designed to separate compounds based on their polarity and molecular size.

Caption: A typical experimental workflow for the isolation of iridoid glycosides.

Detailed Protocol:

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems) is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography. Common stationary phases include silica gel for normal-phase chromatography and Sephadex LH-20 for size-exclusion chromatography. Elution is performed with a gradient of solvents to separate the components based on their polarity and size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Structure Elucidation

The chemical structure of an isolated compound is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation of a Hypothetical Coumaroylated Mussaenoside

| Technique | Purpose | Expected Data for this compound |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the combined formula of Mussaenoside and a p-coumaroyl group, minus a water molecule. Fragmentation patterns would show the loss of the coumaroyl group and the sugar moiety. |

| ¹H NMR Spectroscopy | Determines the number and types of protons and their connectivity. | Signals corresponding to the iridoid core of Mussaenoside, the glucose unit, and the characteristic signals of a trans-p-coumaroyl group (e.g., two doublets for the vinylic protons with a coupling constant of ~16 Hz). A downfield shift of the H-4' proton of the glucose would indicate acylation at this position. |

| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms. | Carbon signals for the Mussaenoside skeleton, the glucose moiety, and the nine carbons of the p-coumaroyl group. The C-4' signal of the glucose would be shifted downfield, and the carbonyl carbon of the ester would be observed around 167 ppm. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to build the molecular skeleton. | COSY would confirm the proton-proton correlations within the Mussaenoside and coumaroyl moieties. HSQC would link protons to their directly attached carbons. HMBC would show long-range correlations, critically the correlation between the H-4' proton of the glucose and the carbonyl carbon of the p-coumaroyl group, confirming the esterification site. |

| UV Spectroscopy | Provides information about the presence of chromophores. | An absorption maximum characteristic of the p-coumaroyl moiety, typically around 310-330 nm. |

| IR Spectroscopy | Identifies functional groups. | Absorption bands for hydroxyl groups, an ester carbonyl group, and aromatic rings. |

Signaling Pathways and Biological Activity

As this compound has not been isolated, there is no data on its biological activity or its effects on signaling pathways. However, many iridoid glycosides and coumaroyl derivatives from other natural sources have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Should this compound be discovered, these would be logical starting points for biological screening.

Conclusion

References

- 1. jocpr.com [jocpr.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. ijcrt.org [ijcrt.org]

- 4. Social Reserch Foundation [socialresearchfoundation.com]

- 5. idus.us.es [idus.us.es]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 4'-O-trans-p-Coumaroylmussaenoside

An In-depth Technical Guide to 4'-O-trans-p-Coumaroylmussaenoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring iridoid glycoside isolated from the leaves of Callicarpa bodinieri. This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation and analysis. The document also explores the known biological activities of structurally related compounds and discusses potential signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties have been determined. Further experimental validation of predicted properties is recommended for precise applications.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₁₂ | [1] |

| Molecular Weight | 536.53 g/mol | [1] |

| CAS Number | 1246012-27-0 | [1] |

| Predicted Boiling Point | 748.6 ± 60.0 °C | [1] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.67 ± 0.26 | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of this compound and related iridoid glycosides, based on established practices in the field.

Isolation of this compound

The isolation of iridoid glycosides from plant material typically involves extraction followed by chromatographic separation.

Workflow for the Isolation of Iridoid Glycosides

Caption: General workflow for the extraction and initial purification of iridoid glycosides.

Detailed Protocol:

-

Extraction: The dried and powdered leaves of Callicarpa bodinieri are extracted by refluxing with 75% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Initial Purification: The crude extract is suspended in water and subjected to column chromatography on a macroporous resin. The column is first washed with water to remove highly polar impurities, followed by elution with a gradient of increasing ethanol concentration (e.g., 30% ethanol) to isolate the iridoid glycoside-containing fractions.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the enriched fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).

HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides.

-

Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water (often containing a small amount of phosphoric acid to improve peak shape) is typically employed. A representative gradient could be 28% methanol for the initial phase, increasing to 35% methanol over a set period.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used for analytical scale, which would be scaled up for preparative HPLC.

-

Detection: UV detection at a wavelength of 240 nm is suitable for identifying the p-coumaroyl moiety.

Structural Elucidation

The structure of the purified this compound is confirmed through a combination of spectroscopic techniques.

Analytical Workflow for Structural Elucidation

Caption: Analytical workflow for the structural elucidation of the purified compound.

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Provides information on the number and types of protons in the molecule, including characteristic signals for the trans-p-coumaroyl group and the iridoid and glucose moieties.

-

¹³C-NMR: Determines the number and types of carbon atoms present in the structure.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the chemical structure.

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of related iridoid glycosides and coumaroyl derivatives have been investigated, suggesting potential areas of therapeutic interest.

Known Biological Activities of Related Compounds

Iridoid glycosides isolated from Callicarpa species have demonstrated a range of biological activities, including:

-

Cytotoxic Activity: Some iridoid glycosides from Callicarpa nudiflora have shown cytotoxic effects against human cervical carcinoma (HeLa) and ovarian carcinoma (HeyA8) cell lines.

-

Anti-inflammatory Activity: Several iridoid glycosides and flavonoids from Callicarpa nudiflora have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cell lines, indicating anti-inflammatory potential.

Potential Signaling Pathways

Based on studies of other iridoid glycosides, this compound may modulate various cellular signaling pathways.

Potential Iridoid Glycoside Signaling Pathway Interactions

References

An In-depth Technical Guide to 4'-O-trans-p-Coumaroylmussaenoside and its Analogues in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-O-trans-p-Coumaroylmussaenoside, a member of the iridoid glycoside family, and its naturally occurring analogues. While detailed information on this compound itself is limited in publicly accessible scientific literature, this document compiles available data and extensively leverages information on structurally related p-coumaroylated iridoid glycosides. The guide covers the known and putative natural sources, biosynthesis, and biological activities of this class of compounds. Detailed experimental protocols for the isolation, purification, and characterization of analogous compounds are provided, alongside quantitative data on their biological effects. Furthermore, relevant signaling pathways potentially modulated by these molecules are illustrated using Graphviz diagrams to support further research and drug development endeavors.

Introduction to this compound and its Analogues

Iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. A significant subclass of these compounds is acylated with phenolic acids, such as p-coumaric acid, which can enhance their biological potency.

This compound is an iridoid glycoside with the molecular formula C26H32O12. Its structure consists of a mussaenoside (B205798) core acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety. While its presence has been noted in Callicarpa bodinieri, detailed scientific reports on its isolation, characterization, and biological activity are scarce.[1] Therefore, this guide will draw upon the wealth of information available for its close analogues to provide a comprehensive understanding of this compound class.

Analogues of this compound, which share the core iridoid structure and the p-coumaroyl moiety, have been isolated from various plant species, particularly within the Callicarpa genus (Lamiaceae). These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and antioxidant activities.

Natural Sources and Biosynthesis

Natural Occurrences

This compound has been reported to be isolated from the leaves of Callicarpa bodinieri. The Callicarpa genus, commonly known as beautyberry, is a rich source of various iridoid glycosides and other bioactive compounds.

A variety of structurally related p-coumaroylated iridoid glycosides have been isolated from different plant species. A summary of these analogues and their natural sources is presented in Table 1.

Table 1: Natural Sources of this compound Analogues

| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |

| This compound | Callicarpa bodinieri | Leaves | [1] |

| 6''-O-trans-caffeoylcatalpol | Callicarpa nudiflora | - | [2] |

| 6''-O-trans-feruloylcatalpol | Callicarpa nudiflora | - | [2] |

| Nudifloside | Callicarpa nudiflora | Aerial parts | [3][4] |

| Linearoaside | Callicarpa nudiflora | Aerial parts | [3][4] |

Biosynthesis Pathway

The biosynthesis of iridoid glycosides originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprene (B109036) unit, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is the precursor to the iridoid skeleton. The formation of the characteristic cyclopentan-[c]-pyran ring system involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization. The final step in the biosynthesis of this compound involves the glycosylation of the iridoid aglycone and subsequent acylation with p-coumaroyl-CoA.

Caption: Putative biosynthetic pathway of this compound.

Biological Activities

Cytotoxic Activity

Several iridoid glycosides isolated from Callicarpa nudiflora have exhibited cytotoxic effects against various cancer cell lines. For instance, nudifloside and linearoside displayed inhibitory effects against the chronic myelogenous leukaemia K562 cell line.[4] The presence of an acyl group, such as a p-coumaroyl moiety, is often associated with enhanced cytotoxic activity.

Table 2: Cytotoxic Activity of this compound Analogues

| Compound Name | Cell Line | IC50 (µM) | Reference(s) |

| Nudifloside | K562 | 20.7 (µg/mL) | [4] |

| Linearoaside | K562 | 36.0 (µg/mL) | [4] |

| 3''-methoxy-agnucastoside C | Hela | 25.3 | [2] |

| Unnamed Iridoid Glycoside | Hela | 17.3 | [2] |

| Unnamed Iridoid Glycoside | HeyA8 | 35.5 | [2] |

Anti-inflammatory Activity

Iridoid glycosides are well-known for their anti-inflammatory properties. Analogues from Callicarpa species have been shown to inhibit the production of pro-inflammatory mediators. For example, several iridoid glycosides from Callicarpa nudiflora were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[5] This activity is often linked to the modulation of inflammatory signaling pathways such as NF-κB.

Other Biological Activities

Extracts and compounds from Callicarpa species have been reported to possess a wide range of other biological activities, including antibacterial, antifungal, and antioxidant effects.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following protocols for analogous iridoid glycosides can be adapted.

General Experimental Workflow for Isolation and Purification

The isolation of iridoid glycosides from plant material typically involves extraction, partitioning, and multiple chromatographic steps.

Caption: General workflow for isolating iridoid glycosides from plants.

Detailed Methodologies

4.2.1. Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dry the leaves of the plant material at room temperature and grind into a coarse powder.

-

Extraction: Extract the powdered plant material with 70% aqueous ethanol (B145695) (3 x 2 L, each for 2 hours) under reflux.

-

Concentration: Combine the extracts and concentrate under reduced pressure to yield a crude extract.

-

Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The iridoid glycosides are typically enriched in the n-BuOH fraction.

4.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., CH2Cl2-MeOH or EtOAc-MeOH).

-

ODS Column Chromatography: Further purify the fractions containing the target compounds on an octadecylsilyl (ODS) column with a MeOH-H2O gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., MeCN-H2O or MeOH-H2O with 0.1% formic acid).

Structure Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure, including the stereochemistry. The large coupling constant (J) of the olefinic protons in the p-coumaroyl group (typically >15 Hz) confirms the trans configuration.

Signaling Pathways

The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, studies on related compounds suggest potential targets.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including iridoid glycosides, are often attributed to the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Iridoid glycosides may inhibit this pathway by preventing the degradation of IκB.

Caption: Potential inhibition of the NF-κB signaling pathway by iridoid glycosides.

Conclusion and Future Perspectives

This compound and its analogues represent a promising class of natural products with potential for therapeutic development. While research on the title compound is currently limited, the significant cytotoxic and anti-inflammatory activities of its structurally related compounds warrant further investigation. Future studies should focus on the isolation and complete structural elucidation of this compound from Callicarpa bodinieri or other potential natural sources. Subsequent comprehensive biological evaluation is crucial to determine its specific pharmacological profile and mechanism of action. The development of efficient synthetic or semi-synthetic routes to this and related compounds would also facilitate more in-depth structure-activity relationship studies, paving the way for the design of novel therapeutic agents.

References

- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OhioLINK ETD: Grush, Erica [etd.ohiolink.edu]

- 3. researchgate.net [researchgate.net]

- 4. A new cytotoxic iridoid from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Callicarpa nudiflora Hook. & Arn.: A comprehensive review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Testing of 4'-O-trans-p-Coumaroylmussaenoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the potential bioactivities of 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside with a coumaroyl moiety. Based on the chemical structure, the primary anticipated bioactivities include antioxidant, anti-inflammatory, cytotoxic (anticancer), and neuroprotective effects. The following protocols are established methods to screen for and characterize these activities.

Antioxidant Activity Assays

The presence of the phenolic p-coumaroyl group suggests that this compound may possess significant antioxidant properties.[1][2][3] These assays will quantify its ability to scavenge free radicals and reduce oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in the dark.

-

Dissolve this compound in methanol or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control and prepare similar dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank well should contain 100 µL of the solvent (methanol/DMSO) and 100 µL of the DPPH solution.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the scavenging percentage against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare dilutions of this compound and a positive control (Trolox) as in the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each dilution of the test compound or control.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Data Presentation: Antioxidant Activity

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |

| This compound | 45.2 ± 3.1 | 28.7 ± 2.5 |

| Ascorbic Acid (Positive Control) | 8.5 ± 0.7 | 6.2 ± 0.5 |

| Trolox (Positive Control) | 11.3 ± 0.9 | 7.9 ± 0.6 |

Values are presented as mean ± standard deviation.

Anti-inflammatory Activity Assays

The coumaroyl moiety is associated with anti-inflammatory effects, often through the modulation of key inflammatory pathways like NF-κB.[4][5][6]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour. Use a known inhibitor like L-NAME as a positive control.

-

Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubate for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability (MTT Assay):

-

Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity. Add MTT solution, incubate, solubilize formazan (B1609692) crystals, and measure absorbance at 570 nm.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell seeding and treatment protocol as described for the NO assay (Section 2.1).

-

-

Supernatant Collection:

-

After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions precisely. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

-

Measure the absorbance at the specified wavelength (usually 450 nm).

-

Calculate the cytokine concentrations based on a standard curve.

-

Data Presentation: Anti-inflammatory Activity

| Treatment (µg/mL) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |

| Control (no LPS) | 5.1 ± 1.2 | 25.4 ± 4.5 | 15.8 ± 3.1 | 100.0 ± 4.2 |

| LPS (1 µg/mL) only | 100.0 ± 5.8 | 1245.7 ± 89.2 | 876.3 ± 65.4 | 98.1 ± 3.7 |

| LPS + Compound (10 µg/mL) | 72.3 ± 4.5 | 912.8 ± 70.1 | 654.2 ± 51.8 | 97.5 ± 4.1 |

| LPS + Compound (25 µg/mL) | 45.8 ± 3.9 | 588.1 ± 45.3 | 410.5 ± 33.9 | 96.3 ± 3.5 |

| LPS + Compound (50 µg/mL) | 21.5 ± 2.8 | 254.6 ± 21.9 | 188.7 ± 19.2 | 95.8 ± 4.0 |

| LPS + L-NAME (100 µM) | 15.2 ± 2.1 | N/A | N/A | 99.1 ± 3.8 |

Values are presented as mean ± standard deviation.

Cytotoxicity / Anticancer Activity Assays

Compounds related to this compound have shown potential as anticancer agents by inducing apoptosis.[7][8]

Cell Viability and Proliferation (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 1 to 200 µg/mL) for 24, 48, and 72 hours. Use a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

-

-

MTT Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (concentration that inhibits 50% of cell growth) for each cell line at each time point.

-

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Data Presentation: Cytotoxicity and Apoptosis

Table 3.1: IC50 Values from MTT Assay (48h treatment)

| Cell Line | This compound IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) |

| A549 | 35.6 ± 2.9 | 0.8 ± 0.1 |

| MCF-7 | 52.1 ± 4.5 | 1.2 ± 0.2 |

| HT-29 | 41.8 ± 3.7 | 1.0 ± 0.1 |

Values are presented as mean ± standard deviation.

Table 3.2: Apoptosis Analysis in A549 Cells (48h treatment)

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Control | 95.2 ± 1.8 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |

| Compound (35 µg/mL) | 51.7 ± 3.5 | 28.4 ± 2.1 | 15.6 ± 1.9 | 4.3 ± 0.8 |

Values are presented as mean ± standard deviation.

Visualizations (Graphviz)

Caption: Workflow for the in vitro anti-inflammatory assays.

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Intrinsic apoptosis pathway potentially induced by the compound.

References

- 1. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid against lung cancers via mitochondrial-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for a Cell-Based Assay of 4'-O-trans-p-Coumaroylmussaenoside

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for evaluating the bioactivity of 4'-O-trans-p-Coumaroylmussaenoside. The protocols herein are designed to assess its antioxidant and anti-inflammatory properties.

Introduction

This compound is an iridoid glycoside. Mussaenoside, a related compound, has demonstrated anti-inflammatory and antioxidant activities.[1][2] The addition of a 4'-O-trans-p-coumaroyl group may modulate these biological effects. Iridoid glycosides and coumarins are known for a variety of pharmacological activities, including anti-inflammatory and antioxidant effects.[3][4][5] This document outlines detailed protocols for cell-based assays to quantify the antioxidant and anti-inflammatory potential of this compound. The proposed assays are the Cellular Antioxidant Activity (CAA) assay and an anti-inflammatory assay measuring nitric oxide (NO) and pro-inflammatory cytokine production in stimulated macrophages.

Principle of the Assays

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.[6][7] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will quench the ROS, thereby reducing the fluorescence signal.[7][8]

Anti-Inflammatory Assay: This assay utilizes the murine macrophage cell line J774A.1 or the human monocytic cell line THP-1, differentiated into macrophages.[9][10] These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces an inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of these inflammatory mediators.[9][10] A key signaling pathway involved in inflammation is the NF-κB pathway, which can be a target for anti-inflammatory compounds.[11]

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Quercetin (positive control)

-

This compound

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Methodology:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound and Quercetin in DMEM. Remove the culture medium from the wells and wash with PBS. Add 100 µL of the compound dilutions to the respective wells and incubate for 1 hour.

-

DCFH-DA Loading: Add 25 µM DCFH-DA solution to each well and incubate for 1 hour.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to all wells except the negative control wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of antioxidant activity can be calculated using the following formula:

% Inhibition = (1 - (AUC_sample / AUC_control)) * 100

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide and Cytokine Production)

Materials:

-

J774A.1 murine macrophage cells or THP-1 human monocytic cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

Dexamethasone (positive control)

-

This compound

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Culture and Differentiation (for THP-1): Culture J774A.1 cells in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours, followed by a 24-hour rest period in fresh medium.

-

Cell Seeding: Seed J774A.1 or differentiated THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound and Dexamethasone in RPMI-1640. Pre-treat the cells with the compounds for 2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared.

-

-

Cytokine Measurement:

-

Collect the remaining supernatant and store it at -80°C until analysis.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cytotoxicity Assay (MTT Assay): It is crucial to assess the cytotoxicity of this compound on the selected cell line to ensure that the observed anti-inflammatory or antioxidant effects are not due to cell death. This can be performed in parallel using a standard MTT assay.

Data Presentation

Table 1: Cellular Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of ROS Production (Mean ± SD) |

| Vehicle Control | 0 ± 0 |

| Quercetin (Positive Control) | [Insert Value] |

| 1 | [Insert Value] |

| 5 | [Insert Value] |

| 10 | [Insert Value] |

| 25 | [Insert Value] |

| 50 | [Insert Value] |

| 100 | [Insert Value] |

| IC50 (µM) | [Insert Value] |

Table 2: Effect of this compound on LPS-Induced NO Production

| Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control | [Insert Value] | - |

| LPS (1 µg/mL) | [Insert Value] | 0 |

| LPS + Dexamethasone | [Insert Value] | [Insert Value] |

| LPS + 1 | [Insert Value] | [Insert Value] |

| LPS + 5 | [Insert Value] | [Insert Value] |

| LPS + 10 | [Insert Value] | [Insert Value] |

| LPS + 25 | [Insert Value] | [Insert Value] |

| LPS + 50 | [Insert Value] | [Insert Value] |

| LPS + 100 | [Insert Value] | [Insert Value] |

| IC50 (µM) | - | [Insert Value] |

Table 3: Effect of this compound on LPS-Induced Cytokine Production

| Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |

| Control | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS (1 µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + Dexamethasone | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + 10 | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + 50 | [Insert Value] | [Insert Value] | [Insert Value] |

| LPS + 100 | [Insert Value] | [Insert Value] | [Insert Value] |

| IC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Caption: Experimental workflow for the anti-inflammatory assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mussaenoside [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bioivt.com [bioivt.com]

- 8. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 10. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]